molecular formula C26H21N3O B11572110 3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11572110
M. Wt: 391.5 g/mol
InChI Key: OVSLVOSBXLFPBZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H21N3O/c1-18-25(21-15-9-10-16-24(21)30-2)26-27-22(19-11-5-3-6-12-19)17-23(29(26)28-18)20-13-7-4-8-14-20/h3-17H,1-2H3

InChI Key

OVSLVOSBXLFPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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